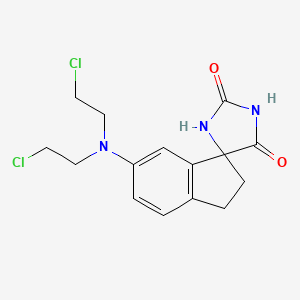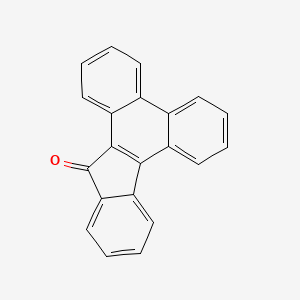
13H-Indeno(2,1-l)phenanthren-13-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13H-Indeno(2,1-l)phenanthren-13-one: is a polycyclic aromatic ketone with a complex structure that includes fused rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 13H-Indeno(2,1-l)phenanthren-13-one involves the iron-catalyzed double annulation of 2-alkynyl biaryls. This reaction is initiated by the activation of acetal and proceeds under mild conditions to yield the desired product with high efficiency . The reaction typically uses iron(III) chloride as a catalyst and proceeds in the presence of a suitable solvent, such as dichloromethane, at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the scalability of the iron-catalyzed method makes it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 13H-Indeno(2,1-l)phenanthren-13-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur on the aromatic rings of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 13H-Indeno(2,1-l)phenanthren-13-one is used as a building block in organic synthesis
Biology and Medicine: Research has explored the potential biological activities of derivatives of this compound. These compounds may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties, making them candidates for drug development.
Industry: In the industrial sector, this compound and its derivatives are used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism of action of 13H-Indeno(2,1-l)phenanthren-13-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, in biological systems, it may inhibit or activate enzymes involved in metabolic pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 13H-Indeno(1,2-l)phenanthren-13-one
- 13H-Indeno(1,2-c)phenanthren-13-one
- 13H-Indeno(2,1-c)phenanthren-13-one
Comparison: While these compounds share a similar core structure, the position of the fused rings and functional groups can significantly affect their chemical properties and reactivity. 13H-Indeno(2,1-l)phenanthren-13-one is unique due to its specific ring fusion pattern, which influences its electronic properties and makes it particularly suitable for certain applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
83589-46-2 |
|---|---|
Molekularformel |
C21H12O |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
pentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2,4,6,8,10,12,15,17,19-decaen-21-one |
InChI |
InChI=1S/C21H12O/c22-21-18-12-6-5-11-17(18)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)20(19)21/h1-12H |
InChI-Schlüssel |
BAOGBBGACLJBCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B12798435.png)

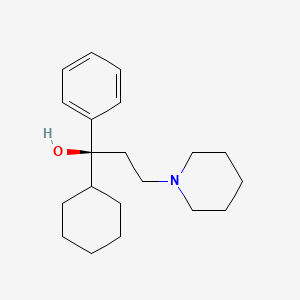
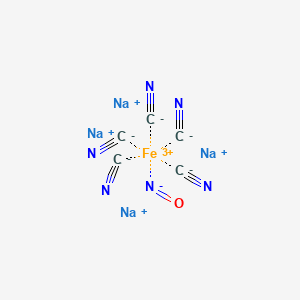
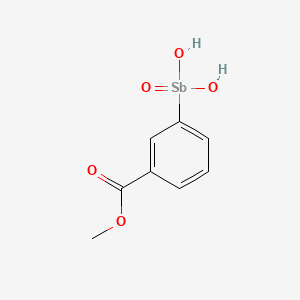
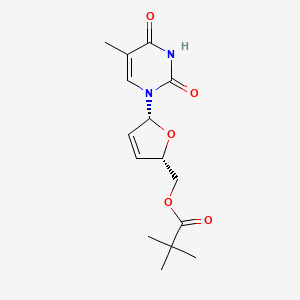

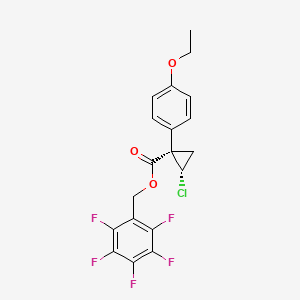
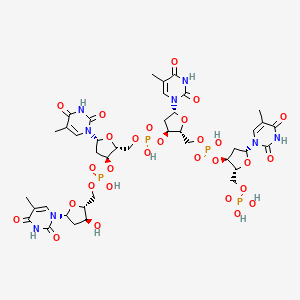

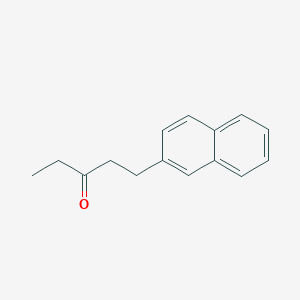
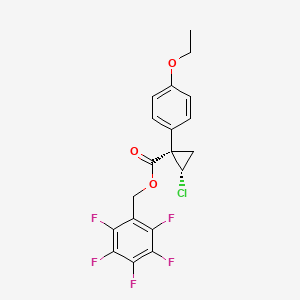
![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798494.png)
